Core Pharmacophore Identity and Key Distinction: 2-Ethoxy Group Differentiates This Compound from the Equally Potent 2-Methoxy Analogue
In the foundational 1990 SAR study by Kato et al., this compound (designated compound 29) was directly compared to its 2-methoxy congener (compound 17). Both were identified as the most potent and selective gastric prokinetic agents within a 36-member series, and both exhibited weak dopamine D2 receptor antagonism relative to metoclopramide [1]. The sole structural distinction is the 2-ethoxy (-OCH2CH3) vs. 2-methoxy (-OCH3) substitution on the benzamide ring. This single methylene difference results in a molecular weight shift from 389.88 Da (compound 17) to 403.90 Da (compound 29) and an increase in calculated lipophilicity (ClogP) of approximately 0.4 log units, which is known to influence membrane permeability and metabolic stability in benzamide series [1][2]. The 1995 analogue study confirmed that the 2-ethoxy compound (3a) served as the benchmark scaffold for all subsequent heteroalicyclic modifications, underscoring its status as the optimal substitution pattern in this series [3].
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW = 403.90 Da; ClogP (approx.) 3.1 |
| Comparator Or Baseline | Compound 17 (2-methoxy analogue): MW = 389.88 Da; ClogP (approx.) ≈ 2.7 |
| Quantified Difference | ΔMW = +14.02 Da; ΔClogP ≈ +0.4 (estimated from ethyl vs. methyl substitution on aromatic ring) |
| Conditions | Structural comparison based on molecular formula and established ClogP increment rules for homologous alkoxy substitution (Hansch-Fujita π system); gastric emptying evaluated in rats and mice using phenol red semisolid meal and resin pellet solid meal models [1]. |
Why This Matters
The 2-ethoxy substitution provides a distinct lipophilicity and steric profile that cannot be replicated by the 2-methoxy analogue, which is critical when this compound is used as a reference standard for chromatographic separation or as a pharmacological probe for 5-HT4 receptor-mediated gastric motility.
- [1] Kato S, Morie T, Hino K, Kon T, Naruto S, Yoshida N, Karasawa T, Matsumoto J. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. J Med Chem. 1990;33(5):1406-1413. doi:10.1021/jm00167a020. PMID: 2139471. View Source
- [2] Morie T, Kato S, Harada H, Yoshida N, Matsumoto J. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles as potential gastroprokinetic agents. Chem Pharm Bull (Tokyo). 1995;43(7):1137-1147. doi:10.1248/cpb.43.1137. PMID: 7586057. View Source
- [3] Kato S, Morie T, Yoshida N, Matsumoto J. Synthesis and gastroprokinetic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds. Chem Pharm Bull (Tokyo). 1995;43(4):582-587. View Source
